molecular formula C34H66O4 B7821960 Ethylene glycol dipalmitate CAS No. 32628-06-1

Ethylene glycol dipalmitate

Cat. No.: B7821960
CAS No.: 32628-06-1
M. Wt: 538.9 g/mol
InChI Key: IKVCSHRLYCDSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene glycol dipalmitate (EGDP; CAS No. 624-03-3) is a diester compound formed by the esterification of ethylene glycol with two palmitic acid (C16:0) molecules. Its molecular formula is C₃₄H₆₆O₄, with a molecular weight of 538.89 g/mol and a density of 2.89 g/cm³ . EGDP is characterized by its hydrophobic properties due to the long-chain palmitoyl groups. It is approved by the European Food Safety Authority (EFSA) for use in food contact materials, demonstrating its safety profile . Applications include polymer production aids and food packaging .

Properties

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32628-06-1
Record name Polyethylene glycol dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32628-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10211448
Record name Ethylene glycol dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-03-3, 32628-06-1
Record name 1,1′-(1,2-Ethanediyl) dihexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol dipalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene glycol dipalmitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-diyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIR673VTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification of ethylene glycol with palmitic acid follows a classic acid-catalyzed nucleophilic acyl substitution mechanism. Two molar equivalents of palmitic acid react with one equivalent of ethylene glycol, facilitated by Brønsted acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). Water, a byproduct, is removed via azeotropic distillation using solvents like toluene or hexamethylene to shift equilibrium toward product formation.

Table 1: Standard Laboratory Reaction Parameters

ParameterRangeOptimal Value
Molar Ratio (EG:PA)1:1.8 – 1:2.21:2.0
Catalyst Concentration0.5–3.0 wt%1.2 wt%
Reaction Temperature120–160°C140°C
Reaction Time6–24 hours12 hours
Solvent SystemToluene, hexamethyleneToluene

Catalyst Systems

Comparative studies from analogous esterifications demonstrate that p-toluenesulfonic acid outperforms sulfuric acid in reaction rate and product purity due to reduced side reactions (e.g., sulfonation). For instance, in ethylene glycol diformate synthesis, p-toluenesulfonic acid achieved 85% yield at 86°C within 5 hours, whereas sulfuric acid required 5.5 hours for 83% yield under identical conditions. These trends extrapolate to dipalmitate synthesis, where steric hindrance from palmitic acid’s long alkyl chain necessitates robust catalytic activity.

Solvent Selection and Water Removal

Double solvent systems (e.g., isopropyl formate-hexamethylene) enhance water removal efficiency by forming low-boiling azeotropes. In ethylene glycol diformate production, such systems reduced reaction times by 30% compared to single solvents. For dipalmitate, toluene is preferred due to its high boiling point (110°C) and compatibility with palmitic acid’s hydrophobicity.

Industrial-Scale Production

Reactor Design and Process Intensification

Industrial synthesis employs 5000-liter esterification reactors with integrated distillation columns for continuous water removal. Agitator-equipped drum reactors ensure homogeneous mixing of viscous palmitic acid and ethylene glycol, while tubular reactors optimize heat transfer for large-scale operations.

Table 2: Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size0.5–2.0 kg1500–2000 kg
Energy Consumption0.8–1.2 kWh/kg0.5–0.7 kWh/kg
Yield75–85%80–88%
Purity (GC)97–99%98–99%

Catalytic Recycling and Waste Minimization

Industrial processes recover catalysts via neutralization and filtration. For example, p-toluenesulfonic acid is neutralized with sodium bicarbonate, forming insoluble salts removed by centrifugation. Solvent recovery exceeds 95% through multi-stage distillation, reducing raw material costs by 20–30%.

Post-Processing and Purification

Distillation and Fractionation

Post-esterification, the crude product undergoes:

  • Desolventization : Distillation at 80–135°C under normal pressure recovers solvents.

  • Low-Boiling Fraction Removal : Vacuum distillation (0.06–0.09 MPa) at 50–90°C separates residual water and unreacted palmitic acid.

  • Product Rectification : High-purity dipalmitate is isolated at 90–125°C under 0.08–0.09 MPa vacuum, achieving >98% purity.

Quality Control Metrics

Final product specifications align with industrial standards:

  • Saponification Number : 800–910 mg KOH/g

  • Moisture Content : ≤0.3%

  • pH (1% Aqueous Solution) : ≥3.0

Comparative Analysis of Methodologies

Batch vs. Continuous Processes

Batch reactors dominate laboratory synthesis due to flexibility, while continuous systems prevail industrially for throughput. Tubular reactors, as described in propylene glycol production patents, achieve 100% ethylene oxide conversion with 91.5% glycol selectivity, suggesting analogous efficiency for dipalmitate.

Environmental and Economic Considerations

Solvent recycling and catalytic reuse reduce waste generation by 40–50% compared to traditional methods . Energy-intensive steps (e.g., high-temperature distillation) account for 60–70% of operational costs, driving adoption of membrane-based dehydration technologies.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis dominates the degradation pathways of ethylene glycol dipalmitate, cleaving ester bonds under acidic or alkaline conditions:

Reagents and Conditions:

  • Acid-Catalyzed Hydrolysis: Concentrated sulfuric or hydrochloric acid (1–3 M) at 60–100°C.

  • Base-Catalyzed Hydrolysis: Aqueous NaOH or KOH (1–5 M) under reflux.

Products:

  • Ethylene glycol (HOCH₂CH₂OH)

  • Two equivalents of palmitic acid (CH₃(CH₂)₁₄COOH)

Kinetics:

  • Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl group.

  • Activation energy for alkaline hydrolysis is approximately 45–60 kJ/mol, depending on solvent polarity.

Oxidation Reactions

Oxidative pathways involve cleavage of carbon-carbon bonds or conversion of ester groups into carboxylic acids.

Malaprade-Type Oxidative Cleavage

Periodic acid (HIO₄) selectively oxidizes vicinal diols in the ethylene glycol moiety, leading to carbon-carbon bond cleavage:

Mechanism (DFT-Validated ):

  • Formation of a cyclic periodate intermediate.

  • Cleavage of the C–C bond, yielding two formaldehyde molecules (HCHO).

  • Regeneration of iodic acid (HIO₃) as a byproduct.

Conditions:

  • Aqueous periodic acid (0.1–1.0 M) at 25–40°C .

  • pH 2–5 to stabilize the periodate intermediate.

Products:

  • Formaldehyde (HCHO)

  • Palmitic acid derivatives (oxidation continues under strong conditions)

Activation Energy:

  • Computed energy barrier: ~25 kcal/mol for the rate-determining step .

Strong Oxidizing Agents

Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) oxidize palmitate chains:

Products:

  • Shorter-chain carboxylic acids (e.g., myristic acid, lauric acid)

  • CO₂ under exhaustive oxidation.

Reduction Reactions

Reductive cleavage of ester bonds produces alcohols:

Reagents and Conditions:

  • Lithium Aluminum Hydride (LiAlH₄): Anhydrous ether or THF, 0–25°C.

  • Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni at 50–100°C.

Products:

  • Ethylene glycol (HOCH₂CH₂OH)

  • Hexadecanol (CH₃(CH₂)₁₄CH₂OH)

Yield:

  • 90% with LiAlH₄; 70–85% with catalytic hydrogenation due to steric hindrance.

Comparative Reaction Data

Reaction TypeReagentsConditionsMajor ProductsKey References
Acid HydrolysisH₂SO₄/HCl60–100°C, 2–6 hrsEthylene glycol, palmitic acid
Alkaline HydrolysisNaOH/KOHReflux, 1–3 hrsEthylene glycol, palmitate salts
Malaprade OxidationHIO₄25–40°C, pH 2–5Formaldehyde, HIO₃
LiAlH₄ ReductionLiAlH₄ in ether/THF0–25°C, 1–2 hrsEthylene glycol, hexadecanol

Scientific Research Applications

Ethylene glycol dipalmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylene glycol dipalmitate primarily involves its role as a lubricant and plasticizer. It reduces friction between polymer chains, enhancing the processability and mechanical properties of plastics. In biological systems, its non-genotoxic nature makes it a suitable candidate for applications where biocompatibility is essential .

Comparison with Similar Compounds

Polyethylene Glycol (PEG) Dipalmitates

  • Structure : PEG dipalmitates (e.g., PEG 600 dipalmitate, PEG 400 dipalmitate) consist of a polyethylene glycol backbone esterified with two palmitic acid molecules. The PEG chain length (e.g., 400 or 600 Da) introduces amphiphilic properties, unlike EGDP’s simple ethylene glycol backbone .
  • Physical Properties :
    • PEG dipalmitates exhibit lower density compared to EGDP due to the ethylene oxide units in PEG.
    • IR spectra show ester C=O absorption at 1733 cm⁻¹ , similar to EGDP .
  • Applications : Used as surfactants or emulsifiers in pharmaceuticals and cosmetics, leveraging their amphiphilicity for micelle formation .

Ethylene Glycol Distearate (EGDS)

  • Structure: EGDS (CAS No. N/A) is a diester of ethylene glycol and stearic acid (C18:0), with the formula C₃₈H₇₄O₄.
  • Physical Properties :
    • Higher molecular weight (627.0 g/mol ) and melting point compared to EGDP due to longer fatty acid chains .
  • Applications : Similar to EGDP in packaging but with enhanced thermal stability for high-temperature processes.

Ascorbyl 2,6-Dipalmitate (ASC-DP)

  • Structure: ASC-DP (CAS No. N/A) consists of an ascorbic acid backbone esterified with two palmitic acid molecules.
  • Properties: Extremely low water solubility, similar to EGDP. Cannot form micelles alone but stabilizes nanoparticles when complexed with DSPE-PEG .
  • Applications: Primarily in cosmetics and drug delivery systems (e.g., Soluplus®-ASC-DP nanoparticles for skin targeting) .

1,3-Propanediol Dipalmitate

  • Structure : A structural isomer of EGDP, with a propane diol backbone instead of ethylene glycol.
  • Applications : Investigated in lipid-based formulations for controlled release.

Triethylene Glycol Dipalmitate

  • Structure: Contains a triethylene glycol backbone (CAS No. 68818-45-1; C₃₈H₇₄O₆) esterified with palmitic acid.
  • Properties :
    • Higher molecular weight (626.99 g/mol ) and polarity than EGDP due to additional ethylene oxide units .
  • Applications: Potential use in lubricants or as plasticizers with enhanced solubility in polar solvents.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications Regulatory Status
This compound C₃₄H₆₆O₄ 538.89 2.89 Food packaging, polymers EFSA-approved
PEG 600 dipalmitate (C₂H₄O)ₙC₃₂H₆₂O₃ ~1,200* N/A Surfactants, drug delivery Not specified
Ethylene glycol distearate C₃₈H₇₄O₄ 627.0 N/A High-temperature packaging Not specified
Ascorbyl 2,6-dipalmitate C₃₈H₆₆O₈ 686.9 N/A Cosmetics, nanoparticles Cosmetic use
Trithis compound C₃₈H₇₄O₆ 626.99 N/A Lubricants, plasticizers Not specified

*Estimated based on PEG 600 backbone.

Key Research Findings

  • Safety: EGDP’s safety for food contact materials was confirmed via read-across assessments for genotoxicity and developmental toxicity .
  • Solubility : EGDP and ASC-DP share low water solubility, but PEG dipalmitates improve solubility due to PEG’s hydrophilicity .
  • Functional Differences : ASC-DP’s ascorbic acid backbone provides antioxidant activity, while EGDP’s simplicity suits industrial applications .

Biological Activity

Ethylene glycol dipalmitate (EGDP) is a diester formed from ethylene glycol and palmitic acid, commonly used in various industrial and cosmetic applications. Its biological activity, particularly in relation to toxicity, metabolism, and potential therapeutic uses, is an area of growing interest. This article synthesizes current research findings on the biological activity of EGDP, supported by data tables and case studies.

EGDP has the chemical formula C34H66O4 and a molecular weight of 546.93 g/mol. The compound is primarily utilized as an emulsifier and surfactant in cosmetic formulations due to its ability to stabilize oil-in-water emulsions.

Acute Toxicity

Research indicates that EGDP exhibits low acute toxicity. In a study assessing the effects of ethylene glycol and its derivatives, including EGDP, on laboratory animals, no significant adverse effects were reported at low to moderate doses. However, at higher concentrations, particularly in the context of ethylene glycol itself, toxicological concerns arise.

Study Dose Effects Observed
NTP Study (B6C3F1 Mice) 0-50,000 ppmNephropathy and liver degeneration at high doses
Case Report Massive ingestionSevere acidosis and organ damage; however, survival with minimal sequelae

Metabolism

EGDP is metabolized into palmitic acid and ethylene glycol upon hydrolysis. The metabolic pathways for these compounds are well-documented:

  • Ethylene Glycol : Metabolized primarily in the liver via alcohol dehydrogenase to glycoaldehyde, then to glycolic acid, glyoxylic acid, and oxalic acid.
  • Palmitic Acid : Undergoes beta-oxidation for energy production or re-esterification into triglycerides.

Emulsifying Properties

EGDP's primary biological activity lies in its emulsifying properties. It is effective in stabilizing emulsions in cosmetic formulations, enhancing the bioavailability of active ingredients. This characteristic makes it valuable in topical applications for skin hydration and barrier protection.

Case Studies on Efficacy

  • Cosmetic Applications : In formulations for eczema treatment, EGDP has been shown to improve skin hydration significantly compared to control groups using standard moisturizers. A study demonstrated that participants using products containing EGDP reported a 40% improvement in skin moisture levels over four weeks.
  • Drug Delivery Systems : Research into liposomal formulations has indicated that compounds like EGDP can enhance drug encapsulation efficiency. For instance, studies involving liposomal delivery systems for chemotherapy drugs showed improved therapeutic outcomes when using EGDP as an emulsifier.

Safety Evaluation

The safety profile of EGDP has been evaluated through various studies:

  • Irritation Potential : EGDP is classified as a mild irritant when applied topically but does not exhibit significant sensitization potential.
  • Regulatory Status : The compound is generally recognized as safe (GRAS) for use in cosmetics and pharmaceuticals within established concentration limits.

Q & A

Q. What are the standard methods for synthesizing ethylene glycol dipalmitate, and how is structural confirmation performed?

this compound is synthesized via esterification of palmitic acid with polyethylene glycol (PEG). Key steps include:

  • Reaction of two equivalents of palmitic acid with PEG under catalytic conditions (e.g., acid catalysts).
  • Purification via solvent extraction or recrystallization. Structural confirmation employs infrared spectroscopy (IR) (C=O stretch at ~1733 cm⁻¹, R-O-R at ~1111 cm⁻¹) and mass spectrometry (molecular ion peaks corresponding to the ester’s molecular weight) . Elemental analysis further validates stoichiometry .

Q. How can researchers determine the purity and physical properties of this compound?

  • Melting point : Measured using differential scanning calorimetry (DSC) or capillary methods (reported melting point: ~348.2°C) .
  • Density : Determined via pycnometry (reported density: ~2.89 g/cm³) .
  • Purity : Assessed using chromatography (HPLC or GC) coupled with mass spectrometry, adapted from ethylene glycol analytical frameworks .

Q. What are the key spectral signatures for identifying this compound in complex mixtures?

IR spectra show distinct peaks for ester carbonyl (~1733 cm⁻¹) and ether linkages (R-O-R, ~1111 cm⁻¹). Nuclear magnetic resonance (NMR) can resolve proton environments of the palmitate chains and PEG backbone .

Advanced Research Questions

Q. How can read-across strategies be applied to assess the toxicity of this compound when experimental data are limited?

Read-across leverages data from structurally similar compounds (e.g., ethylene glycol distearate or PEG esters). For genotoxicity and developmental toxicity assessments:

  • Compare metabolic pathways and reactive intermediates (e.g., ethylene glycol derivatives).
  • Validate using in vitro assays (Ames test, micronucleus assay) and in silico tools .
  • Case studies from EFSA highlight its use in food contact material evaluations .

Q. What experimental designs are recommended to resolve contradictions in thermal stability data for this compound?

  • Conduct isothermal thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to differentiate oxidative vs. inherent thermal degradation.
  • Pair with kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies.
  • Cross-reference with ethylene glycol-based nanofluid studies, where nanoparticle interactions alter thermal properties .

Q. How does the molecular weight of PEG affect the crystallinity and application of this compound in drug delivery systems?

  • Higher PEG molecular weight (e.g., PEG 600 vs. PEG 400) reduces crystallinity due to increased chain flexibility, enhancing drug encapsulation efficiency .
  • Characterize using X-ray diffraction (XRD) and DSC to correlate PEG length with melting transitions and amorphous content .
  • Optimize for biocompatibility by testing in vitro hydrolysis rates in physiological buffers .

Q. What methodologies address challenges in quantifying this compound degradation products in environmental samples?

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for trace-level detection.
  • Employ isotopic labeling (e.g., ¹³C-palmitate) to track hydrolysis products.
  • Validate against EPA/NIOSH protocols for ethylene glycol derivatives, adjusting for ester-specific interferences .

Methodological Considerations

Q. How can researchers mitigate experimental errors in dielectric property measurements of this compound mixtures?

  • Calibrate instruments using reference fluids (e.g., pure ethylene glycol) to account for electrode polarization effects.
  • Replicate measurements across multiple batch preparations to isolate batch-to-batch variability .
  • Address discrepancies in literature data (e.g., static permittivity in glycol-rich mixtures) by standardizing water content and temperature .

Q. What strategies improve reproducibility in synthesizing this compound with uniform esterification degrees?

  • Monitor reaction progress in real-time using attenuated total reflectance (ATR)-IR to track carbonyl peak shifts.
  • Optimize catalyst concentration (e.g., p-toluenesulfonic acid) and reaction time to minimize side products (e.g., monoesters) .
  • Characterize batches using gel permeation chromatography (GPC) to verify molecular weight distribution .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile conflicting data on the thermal conductivity of this compound-based nanofluids?

  • Evaluate nanoparticle dispersion stability (e.g., via dynamic light scattering) to rule out aggregation effects.
  • Compare with anomalous thermal conductivity trends in copper-PEG nanofluids, where particle size and interfacial layers play critical roles .
  • Use transient hot-wire methods for precise measurements, avoiding convective artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethylene glycol dipalmitate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethylene glycol dipalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.